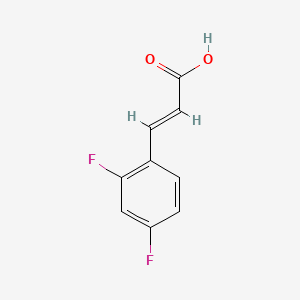

2,4-Difluorocinnamic acid

概要

説明

2,4-Difluorocinnamic acid is a compound with the molecular formula C9H6F2O2 . It is also known by other names such as trans-2,4-Difluorocinnamic acid and (E)-3-(2,4-difluorophenyl)acrylic acid . The compound has a molecular weight of 184.14 g/mol .

Molecular Structure Analysis

The InChI representation of 2,4-Difluorocinnamic acid isInChI=1S/C9H6F2O2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1-5H, (H,12,13)/b4-2+ . The compound’s structure includes a benzene ring substituted with two fluorine atoms and a trans-propenoic acid . Physical And Chemical Properties Analysis

2,4-Difluorocinnamic acid is a white to pale yellow powder . The melting point of this compound is reported to be between 215.9 to 216.8 degrees Celsius .科学的研究の応用

Photodimerization in Crystals

- Research Context: 2,4-Difluorocinnamic acid has been studied for its behavior under photodimerization, a type of reaction where two identical molecules are joined in the presence of light. Galica et al. (2018) investigated the [2 + 2] photodimerization of difluorocinnamic acids under ambient and high pressures, revealing the influence of pressure on the reaction rate in crystals of difluorocinnamic acid (Galica, Bąkowicz, Konieczny, & Turowska-Tyrk, 2018). This research is significant in understanding the structural transformations of these compounds, which can be pivotal in materials science and pharmaceutical applications.

Chemical Analysis and Spectrometry

- Analytical Techniques: The compound has also been explored in the context of analytical chemistry. Teuber et al. (2010) conducted a study on matrix-assisted laser desorption and ionization time-of-flight (MALDI-TOF) mass spectrometry, examining different matrix compounds including 2,4-difluorocinnamic acid for lipid analysis from biological sources (Teuber, Schiller, Fuchs, Karas, & Jaskolla, 2010). This research highlights the compound's potential in enhancing the sensitivity of mass spectrometric methods, crucial for biochemical and clinical diagnostics.

Environmental and Ecological Impact

- Ecological Considerations: Research has also been conducted on the ecological impact of compounds like 2,4-difluorocinnamic acid. For instance, studies on the environmental degradation and toxicity of similar compounds, such as 2,4-dichlorophenoxyacetic acid, shed light on the environmental fate and effects of these chemicals (Liu & Mejia Avendaño, 2013). Such research is essential for understanding the potential environmental risks and for developing strategies to mitigate negative impacts.

Safety and Hazards

2,4-Difluorocinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers One relevant paper associated with 2,4-Difluorocinnamic acid is titled “Exploring the structural landscape with ‘partial’ fluoro-substitution as a probe” by Chakraborty, Shaunak; Desiraju, Gautam R., published in CrystEngComm in 2018 .

作用機序

Target of Action

It’s known that cinnamic acid derivatives often interact with various enzymes and receptors in the body

Mode of Action

Some cinnamic acid derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction can lead to changes in the target’s function, potentially disrupting its normal activity.

Biochemical Pathways

Cinnamic acid derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,4-Difluorocinnamic acid are not well-studied. As a small molecule, it is likely to be absorbed and distributed throughout the body. It may undergo metabolism, potentially through glucuronidation , and be excreted via the kidneys.

Result of Action

It’s known that cinnamic acid derivatives can cause various effects depending on their specific targets and mode of action . These effects can range from enzyme inhibition to receptor modulation, leading to changes in cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Difluorocinnamic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Moreover, the compound is considered hazardous by the OSHA Hazard Communication Standard and may cause skin irritation, serious eye irritation, and respiratory irritation .

特性

IUPAC Name |

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDXPFJQTKGTFP-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluorocinnamic acid | |

CAS RN |

94977-52-3, 774-73-2 | |

| Record name | 2,4-Difluorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 774-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

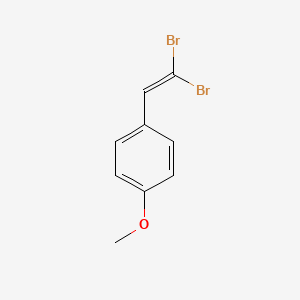

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is special about 2,4-difluorocinnamic acid (DiFCCA) as a matrix in UV-MALDI MS?

A: DiFCCA belongs to a group of "second generation" matrices that incorporate halogen substitutions. [] These halogenated matrices, including DiFCCA, often exhibit superior performance compared to traditional matrices like α-cyano-4-hydroxycinnamic acid (HCCA) when used with UV-MALDI lasers emitting at lower wavelengths. [, ]

Q2: Why is the laser wavelength important when using DiFCCA in UV-MALDI MS?

A: The optimal laser wavelength for UV-MALDI MS is closely tied to the matrix's optical absorption properties. Research indicates that for DiFCCA and similar halogenated matrices, the best analyte ion signals are achieved with laser wavelengths slightly lower than those typically used for standard matrices (337 nm or 355 nm). [] Using a laser wavelength that aligns with the peak absorption of DiFCCA can lead to increased ion yield and improved analytical sensitivity. []

Q3: How does DiFCCA compare to other matrices in terms of analyte fragmentation?

A: Studies using a tunable dye laser (280-355 nm) revealed that at wavelengths lower than the peak absorption of the matrix, there's a greater tendency for both analyte and matrix ion fragmentation. [] This effect was observed across various matrices, including DiFCCA. Therefore, while adjusting the laser wavelength for optimal DiFCCA absorption can enhance sensitivity, careful optimization is crucial to minimize unwanted fragmentation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)